molecular formula C14H14ClNO3S B5598414 N-(5-chloro-4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide

N-(5-chloro-4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide

Cat. No.: B5598414
M. Wt: 311.8 g/mol
InChI Key: LEILQUVZVYXNRY-UHFFFAOYSA-N
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Description

N-(5-chloro-4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide, also known as CHS-828, is a synthetic compound that has been studied extensively for its potential use in cancer treatment. The compound was first synthesized by researchers at the Karolinska Institute in Sweden in the late 1990s and has since been the subject of numerous scientific studies.

Scientific Research Applications

Synthesis and Characterization

Research has shown significant interest in synthesizing and characterizing N-(5-chloro-4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide derivatives due to their potential biological activities. For instance, Abbasi et al. (2016) synthesized a series of N-(2,3-dimethylphenyl)benzenesulfonamide derivatives, evaluating their antibacterial, α-glucosidase inhibition, and hemolytic activities. These compounds exhibited moderate to high activity against both Gram-positive and Gram-negative bacterial strains, with some showing good α-glucosidase inhibition, indicating potential for diabetes treatment applications (Abbasi et al., 2016).

Biological Evaluation

Several studies have explored the biological activities of this compound derivatives. For example, Fahim and Shalaby (2019) reported on the synthesis, biological evaluation, molecular docking, and DFT calculations of novel benzenesulfonamide derivatives. Some synthesized chlorinated compounds showed excellent in vitro antitumor activity, highlighting their potential as anticancer agents (Fahim & Shalaby, 2019).

Antioxidant and Enzyme Inhibitory Activities

The antioxidant and enzyme inhibitory potentials of benzenesulfonamide derivatives have also been a focus of research. Lolak et al. (2020) synthesized a series of benzenesulfonamides incorporating 1,3,5-triazine motifs and investigated their antioxidant and enzyme inhibitory profiles, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These compounds showed moderate antioxidant activity and significant enzyme inhibition, suggesting their use in treating neurodegenerative diseases and skin disorders (Lolak et al., 2020).

Corrosion Inhibition

The application of this compound derivatives extends to corrosion inhibition. Al-amiery et al. (2020) demonstrated the efficacy of a synthesized derivative as a corrosion inhibitor for mild steel in a strong acid environment, indicating its utility in industrial applications (Al-amiery et al., 2020).

Properties

IUPAC Name

N-(5-chloro-4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3S/c1-9-10(2)14(17)12(15)8-13(9)16-20(18,19)11-6-4-3-5-7-11/h3-8,16-17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEILQUVZVYXNRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1NS(=O)(=O)C2=CC=CC=C2)Cl)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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